4-methyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
4-Methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 4-position and a sulfonic acid group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-methyl-1H-benzimidazole-2-sulfonic acid is glutamate racemase (GR) . Glutamate racemase is an essential enzyme involved in the biosynthesis of the bacterial cell wall, making it a promising target for developing antibacterial drugs .
Mode of Action
This compound acts as a glutamate racemase inhibitor . By inhibiting the activity of glutamate racemase, it disrupts the production of D-glutamate, a key component of the peptidoglycan layer of the bacterial cell wall . This disruption can lead to the inhibition of bacterial growth.
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of glutamate racemase . The downstream effect of this inhibition is the disruption of the bacterial cell wall structure, which can lead to cell lysis and death .
Result of Action
The inhibition of glutamate racemase by this compound leads to the disruption of the bacterial cell wall structure . This can result in bacterial cell lysis and death, making the compound a potential candidate for the development of new antibacterial drugs .
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-benzimidazole-2-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit glutamate racemase, an enzyme involved in the synthesis of D-glutamate, a component of bacterial cell walls . This inhibition can disrupt bacterial cell wall synthesis, making this compound a potential candidate for developing antibacterial drugs.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of glutamate racemase by this compound can lead to changes in cell wall synthesis in bacteria, ultimately affecting their growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of glutamate racemase, inhibiting its activity and preventing the synthesis of D-glutamate . This enzyme inhibition disrupts the production of bacterial cell walls, leading to the antibacterial effects observed.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive responses in cells, affecting their overall function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of glutamate racemase affects the metabolic flux of D-glutamate synthesis, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. These interactions can influence the compound’s accumulation in target tissues, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 4-methyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . The reaction typically involves the following steps:
- Dissolve 4-methyl-1H-benzimidazole-2-thiol in a suitable solvent.
- Add hydrogen peroxide and potassium hydroxide to the solution.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The methyl group and sulfonic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of potassium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Compounds with reduced functional groups.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Methyl-1H-benzimidazole-2-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-sulfonic acid: Lacks the methyl group at the 4-position.
2-Methylbenzimidazole: Lacks the sulfonic acid group at the 2-position.
4-Methyl-1H-benzimidazole: Lacks the sulfonic acid group at the 2-position.
Uniqueness
4-Methyl-1H-benzimidazole-2-sulfonic acid is unique due to the presence of both the methyl group at the 4-position and the sulfonic acid group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-1H-benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHHQZSDBCGKCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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